2-(3,5-Diethyl-1H-pyrrol-2-yl)pyridine
Description
Structure
3D Structure
Properties
CAS No. |
697750-68-8 |
|---|---|
Molecular Formula |
C13H16N2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-(3,5-diethyl-1H-pyrrol-2-yl)pyridine |
InChI |
InChI=1S/C13H16N2/c1-3-10-9-11(4-2)15-13(10)12-7-5-6-8-14-12/h5-9,15H,3-4H2,1-2H3 |
InChI Key |
LJOMJNKFFKWTRC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(N1)C2=CC=CC=N2)CC |
Origin of Product |
United States |
Synthetic Methodologies for 2 3,5 Diethyl 1h Pyrrol 2 Yl Pyridine and Analogous Structures
Retrosynthetic Analysis of the 2-(3,5-Diethyl-1H-pyrrol-2-yl)pyridine Framework
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, two primary retrosynthetic disconnections are most logical.
Route A: Inter-ring C-C Bond Disconnection
The most straightforward disconnection is at the carbon-carbon bond connecting the pyrrole (B145914) and pyridine (B92270) rings. This leads to two heterocyclic synthons. This strategy allows for the independent synthesis and functionalization of each ring before the final coupling step. The polarity of the synthons can be reversed:
Path A1: A nucleophilic 3,5-diethylpyrrole derivative (e.g., a Grignard reagent, an organolithium, or an organoboron compound) is coupled with an electrophilic pyridine derivative (e.g., a 2-halopyridine).
Path A2: An electrophilic 3,5-diethylpyrrole (e.g., a 2-halopyrrole) is coupled with a nucleophilic pyridine species (e.g., a 2-pyridylboronic acid or a 2-pyridylzinc reagent).
This approach is highly convergent and benefits from the vast literature on cross-coupling reactions for heteroaromatic compounds.
Route B: Pyrrole Ring Formation as the Final Key Step
An alternative strategy involves constructing the pyrrole ring onto a pre-existing pyridine scaffold. Disconnecting the C-N and C-C bonds of the pyrrole ring leads back to a 1,4-dicarbonyl compound and a pyridine-containing amine. Specifically, this involves the reaction of 3,4-diethyl-2,5-hexanedione with 2-aminopyridine (B139424). This route is highly efficient as it forms the target linkage and the second heterocyclic ring in a single, often high-yielding, step.
Strategies for Pyrrole Ring Construction with Alkyl Substituents
The formation of the 3,5-diethyl-1H-pyrrole core is a critical aspect of the total synthesis. Several classical and modern methods are available for constructing polysubstituted pyrroles.
The Paal-Knorr synthesis is arguably the most direct and widely used method for preparing pyrroles. uctm.eduwikipedia.org It involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine under acidic conditions. wikipedia.orgorganic-chemistry.org For the synthesis of the 3,5-diethylpyrrole moiety, the required precursor is 3,4-diethyl-2,5-hexanedione, which would be reacted with an appropriate nitrogen source.
The mechanism, investigated in detail by Amarnath, involves the initial formation of a hemiaminal upon attack of the amine on a protonated carbonyl group. wikipedia.org This is followed by a second intramolecular attack by the amine on the remaining carbonyl to form a 2,5-dihydroxytetrahydropyrrole intermediate, which then undergoes dehydration to yield the aromatic pyrrole ring. wikipedia.org
The reaction is typically catalyzed by Brønsted or Lewis acids. While harsh conditions were historically used, numerous modern variations employ milder and more efficient catalysts. rgmcet.edu.in
| Catalyst Type | Examples | Typical Conditions | Reference(s) |
| Brønsted Acids | Acetic acid, p-Toluenesulfonic acid, Sulfamic acid | Heating in solvent (e.g., ethanol (B145695), toluene) | mdpi.com |
| Lewis Acids | ZrCl₄, Bi(NO₃)₃, ZnBr₂ | Often milder conditions, sometimes room temp. | researchgate.netalfa-chemistry.com |
| Heterogeneous Catalysts | Montmorillonite KSF clay, Silica sulfuric acid | Solvent-free or refluxing solvent, catalyst is recyclable | rgmcet.edu.inmdpi.com |
| Microwave-Assisted | Iodine, Bismuth nitrate | Solvent-free or minimal solvent, rapid reaction times | researchgate.net |
This table is interactive and can be sorted by column.
While the Paal-Knorr synthesis is highly effective, other methods offer alternative pathways to substituted pyrroles.
Knorr Pyrrole Synthesis: This method involves the condensation of an α-amino-ketone with a β-ketoester. mdpi.com It allows for the construction of pyrroles with different substitution patterns and is a valuable alternative, though it requires the synthesis of the α-amino-ketone precursor.
Hantzsch Pyrrole Synthesis: This involves the reaction of an α-halo ketone with a β-ketoester and ammonia or a primary amine. mdpi.com It provides a versatile route to various pyrrole derivatives.
Modern Catalytic Methods: Recent advancements include transition-metal-catalyzed syntheses. For example, rhodium-catalyzed hydroacylation of propargylic amines can produce substituted pyrroles in a one-pot cascade process. nih.gov Other methods involve cycloaddition reactions or reactions utilizing vinyl azides as precursors. uctm.edursc.org
Approaches to Pyridine Ring Formation and Functionalization
The synthesis or functionalization of the pyridine moiety is the other key aspect of assembling the target molecule.
Synthesizing a pre-functionalized 2-substituted pyridine is a common strategy. Several methods are available:
Hantzsch Pyridine Synthesis: A classical method involving the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia. acs.org While powerful, it typically produces dihydropyridines that require a subsequent oxidation step.
Synthesis from Pyridine N-Oxides: Pyridine N-oxides are highly versatile intermediates for the synthesis of substituted pyridines. semanticscholar.org They are more reactive towards both electrophiles and nucleophiles than pyridine itself. A particularly effective method for introducing alkyl or aryl groups at the 2-position is the reaction of pyridine N-oxide with Grignard reagents. acs.orgnih.gov The reaction proceeds via addition of the Grignard reagent, followed by treatment with a reagent like acetic anhydride (B1165640) to afford the 2-substituted pyridine in good to high yields. nih.gov
| Grignard Reagent (R-MgX) | Product | Yield (%) | Reference(s) |
| Phenylmagnesium bromide | 2-Phenylpyridine | 81 | acs.org |
| Ethylmagnesium bromide | 2-Ethylpyridine | 72 | acs.org |
| n-Butylmagnesium chloride | 2-n-Butylpyridine | 78 | acs.org |
| Cyclohexylmagnesium chloride | 2-Cyclohexylpyridine | 85 | acs.org |
This table is interactive and can be sorted by column.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, are standard methods for functionalizing pre-existing halopyridines (e.g., 2-chloropyridine (B119429) or 2-bromopyridine) with various organometallic reagents. organic-chemistry.org
This final step connects the two heterocyclic fragments and can be achieved through the strategies outlined in the retrosynthetic analysis.
Cross-Coupling Approach (Route A): This involves coupling a functionalized pyrrole with a functionalized pyridine. For example, a Suzuki coupling reaction can be performed between 2-bromopyridine (B144113) and (3,5-diethyl-1H-pyrrol-2-yl)boronic acid (or its pinacol (B44631) ester). This method has been successfully used to synthesize various pyrrole-pyridine-based ligands. nih.gov The key challenge is the synthesis and stability of the pyrrole-boronic acid, as N-H pyrroles can be sensitive. N-protection of the pyrrole ring is often required.
Convergent Paal-Knorr Synthesis (Route B): A highly efficient and atom-economical approach is to use a pyridine-containing amine in a Paal-Knorr reaction. Reacting 2-aminopyridine with 3,4-diethyl-2,5-hexanedione under acidic catalysis would directly yield the target molecule, this compound, in a single synthetic operation. This avoids the need for pre-functionalization and coupling steps, making it an attractive route for this specific target.
Direct Coupling Reactions for Pyrrol-2-yl-Pyridine Linkage Formation
Direct coupling reactions involve the formation of a carbon-carbon bond between a pre-functionalized pyrrole and a pyridine ring. These methods are highly valued for their efficiency and functional group tolerance.
Transition metal-catalyzed cross-coupling reactions are the most prevalent methods for the synthesis of 2-(pyrrol-2-yl)pyridines. These reactions typically involve the coupling of an organometallic derivative of one heterocyclic ring with a halogenated derivative of the other, catalyzed by a transition metal complex, most commonly palladium.
Suzuki-Miyaura Coupling: This is a widely used method for the formation of C-C bonds. In the context of synthesizing 2-(pyrrol-2-yl)pyridines, it typically involves the reaction of a pyrrole-2-boronic acid or its ester with a 2-halopyridine, or vice versa. The reaction is catalyzed by a palladium(0) complex in the presence of a base. A significant challenge in the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles is the instability of the boronic acid derivatives, which can lead to protodeboronation. To overcome this, stable boronate esters or in situ generation of the boronic acid can be employed. For instance, the synthesis of 6-(pyrrol-2-yl)-2,2'-bipyridine has been achieved using an in situ generated boronic acid from N-Boc-pyrrole, which then couples with 6-bromo-2,2'-bipyridine (B106941) in the presence of a palladium catalyst like Pd(dppf)Cl₂ and a base such as potassium carbonate. A plausible route to this compound would involve the Suzuki-Miyaura coupling of 2-bromo-3,5-diethyl-1H-pyrrole with 2-pyridylboronic acid or a suitable derivative.
| Coupling Partners | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| N-Boc-2-pyrroleboronic acid & 5-bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | High | aklectures.com |
| Lithium triisopropyl 2-pyridylboronate & Aryl/Heteroaryl Bromides | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 100 | Good to Excellent | nih.gov |
| Pyridine-2-sulfonyl fluoride (B91410) & Hetero(aryl) boronic acids/esters | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 65-100 | Modest to Good | researchgate.net |
Stille Coupling: The Stille coupling utilizes an organotin reagent (organostannane) and an organic halide, catalyzed by a palladium complex. For the synthesis of 2-(pyrrol-2-yl)pyridines, this could involve the reaction of a 2-(trialkylstannyl)pyrrole with a 2-halopyridine. While effective, the toxicity of organotin compounds is a significant drawback of this method. The mechanism involves oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to form the coupled product.
Negishi Coupling: The Negishi coupling employs an organozinc reagent, which is generally more reactive than the corresponding organoboron or organotin compounds. The synthesis of 2-(pyrrol-2-yl)pyridines can be achieved by coupling a 2-pyridylzinc halide with a 2-halopyrrole, or vice versa, in the presence of a palladium or nickel catalyst. wikipedia.org The higher reactivity of organozinc reagents often allows for milder reaction conditions. Stable 2-pyridylzinc reagents have been developed to overcome issues of instability and improve handling. google.com
| Coupling Partners | Catalyst | Notes | Reference |
|---|---|---|---|
| 2-Pyridylzinc pivalates & Aryl chlorides/bromides | Pd catalyst | Tolerates various functional groups (ketones, esters, N-H) | google.com |
| 2-Pyridylzinc bromide & Aryl halides | Pd(PPh₃)₄ or Ni catalysts | Used for synthesis of unsymmetrical 2,2'-bipyridines | wikipedia.org |
| 2-Pyridylzinc halide & Halogenated heterocycles | Pd catalyst | High yield, mild conditions | orgsyn.org |
While transition metal-catalyzed methods are dominant, several non-catalytic and classical approaches exist for the formation of the pyrrole-pyridine linkage.
Paal-Knorr Pyrrole Synthesis: This is a classical method for the synthesis of pyrroles involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. wikipedia.orgrgmcet.edu.in To synthesize a 2-(pyridin-2-yl)pyrrole derivative, one could envision a strategy where a 1,4-dicarbonyl precursor is reacted with 2-aminopyridine. For the synthesis of this compound, a potential route would be the reaction of 3,5-diethyl-1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde with a suitable reagent to introduce the second pyridine ring, although this is a multi-step process. A more direct Paal-Knorr approach to the target molecule is not immediately obvious from the existing literature. The reaction is typically carried out under acidic or neutral conditions, and various modifications have been developed to improve yields and reaction rates, including the use of Lewis acids and microwave irradiation. uctm.edu
Kröhnke Pyridine Synthesis: The Kröhnke synthesis is a method for preparing substituted pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate. wikipedia.orgwikipedia.org While this method is primarily for pyridine ring formation, it can be adapted to synthesize pyridines bearing a pyrrole substituent. For example, a pyrrole-containing α,β-unsaturated carbonyl compound could be reacted with an α-pyridinium methyl ketone salt. The mechanism involves a Michael addition followed by cyclization and aromatization. wikipedia.org
Advanced Synthetic Transformations for Structural Diversity
Once the core 2-(pyrrol-2-yl)pyridine structure is assembled, further functionalization can be carried out to introduce structural diversity.
Electrophilic Substitution on the Pyrrole Ring: Pyrrole is an electron-rich heterocycle and readily undergoes electrophilic substitution, primarily at the C2 and C5 positions. aklectures.com If these positions are occupied, substitution can occur at the C3 and C4 positions. For a 2-(pyridin-2-yl)pyrrole, electrophilic substitution would likely occur on the pyrrole ring rather than the electron-deficient pyridine ring. This allows for the introduction of various functional groups such as halogens, nitro groups, and acyl groups, which can then be further manipulated.
Functionalization of the Pyridine Ring: The pyridine ring is generally less reactive towards electrophilic substitution than pyrrole. However, functionalization can be achieved through various methods. Nucleophilic aromatic substitution (SNAr) can occur on halopyridines, particularly with activation by electron-withdrawing groups. Late-stage functionalization of pyridines at the position α to the nitrogen can be achieved through a sequence of C-H fluorination followed by nucleophilic aromatic substitution of the fluoride. stackexchange.com
Modification of Existing Substituents: Substituents on the pyrrole or pyridine rings can be modified to introduce further diversity. For example, ester groups can be hydrolyzed to carboxylic acids, which can then be converted to amides or other derivatives. Aldehyde or ketone groups can undergo a variety of reactions, including reduction, oxidation, and condensation.
Mechanistic Considerations and Optimization of Reaction Conditions
The success of the synthetic methodologies described above is highly dependent on the reaction conditions, and a thorough understanding of the reaction mechanisms is crucial for optimization.
Transition Metal-Catalyzed Couplings: In Suzuki-Miyaura, Stille, and Negishi couplings, the catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent can significantly impact the efficiency of each of these steps.
Catalyst and Ligand: The palladium catalyst and its associated ligands play a critical role. Bulky, electron-rich phosphine (B1218219) ligands often enhance the rate of oxidative addition and reductive elimination. The choice of ligand can also influence the stability of the catalytic species and prevent side reactions.
Base: In the Suzuki-Miyaura coupling, the base is crucial for the activation of the organoboron species to facilitate transmetalation. The strength and nature of the base (e.g., carbonates, phosphates, hydroxides) must be carefully chosen to be compatible with the functional groups present in the substrates.
Solvent: The solvent can affect the solubility of the reactants and the catalyst, as well as the rate of the reaction. Aprotic solvents like dioxane, THF, and DMF are commonly used. In some cases, the addition of water can accelerate the reaction. researchgate.net
Paal-Knorr and Kröhnke Syntheses: The key to optimizing these condensation reactions is to control the pH and temperature. In the Paal-Knorr synthesis, acidic conditions are generally required to catalyze the condensation, but strongly acidic conditions can lead to side products. organic-chemistry.org The Kröhnke synthesis relies on a Michael addition followed by cyclization, and the choice of base and solvent can influence the rate and yield of these steps.
Advanced Characterization Techniques for Structural and Electronic Elucidation
Spectroscopic Analysis for Molecular Structure Confirmation
Spectroscopic methods are indispensable for confirming the molecular structure of 2-(3,5-Diethyl-1H-pyrrol-2-yl)pyridine in both solution and solid states. These techniques probe the interactions of the molecule with electromagnetic radiation, yielding data on connectivity, functional groups, and electronic transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity of atoms within a molecule. For This compound , both ¹H and ¹³C NMR spectra would provide critical information.
In the ¹H NMR spectrum, distinct signals would be expected for the protons of the pyridine (B92270) and pyrrole (B145914) rings, as well as for the ethyl substituents. The chemical shifts (δ) of the aromatic protons would appear in the downfield region, typically between 6.0 and 8.5 ppm, reflecting the electronic environment of the heterocyclic rings. The protons of the ethyl groups would exhibit characteristic quartet and triplet patterns due to spin-spin coupling, with the methylene (B1212753) protons appearing further downfield than the methyl protons.
The ¹³C NMR spectrum would complement the proton data by identifying all unique carbon environments. The carbon atoms of the aromatic rings would resonate at lower field (higher ppm values) compared to the aliphatic carbons of the ethyl groups. The specific chemical shifts would be influenced by the nitrogen atoms in the heterocyclic rings and the substitution pattern.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine-H | 7.0 - 8.5 | 120 - 150 |
| Pyrrole-H | 6.0 - 7.0 | 105 - 130 |
| -CH₂- (Ethyl) | 2.5 - 3.0 (quartet) | 20 - 30 |
| -CH₃ (Ethyl) | 1.2 - 1.5 (triplet) | 10 - 15 |
| Pyrrole-NH | 9.0 - 11.0 (broad) | - |
Note: These are predicted values based on related structures and may vary depending on the solvent and experimental conditions.
Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, allowing for the identification of characteristic functional groups. For This compound , the IR spectrum would be expected to show several key absorption bands. A prominent feature would be the N-H stretching vibration of the pyrrole ring, typically observed as a broad band in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the aliphatic ethyl groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridine and pyrrole rings would be found in the 1400-1600 cm⁻¹ region.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Pyrrole) | 3200 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| C=C and C=N Stretch | 1400 - 1600 |
Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its chromophoric properties. The conjugated π-system of This compound , formed by the interconnected pyridine and pyrrole rings, is expected to give rise to characteristic absorption bands in the UV-Vis spectrum. Typically, π → π* transitions in such aromatic systems occur in the range of 250-400 nm. The exact position and intensity of the absorption maxima (λ_max) would be sensitive to the solvent polarity.
Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. For This compound , high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula. The mass spectrum would also display a characteristic fragmentation pattern, which can provide additional structural information. Common fragmentation pathways might involve the loss of ethyl groups or cleavage of the bond between the two heterocyclic rings.
Single-Crystal X-ray Diffraction for Precise Molecular Geometry Determination
While spectroscopic methods provide valuable information about molecular connectivity, single-crystal X-ray diffraction offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles within the This compound molecule. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the pyrrole N-H group, which govern the solid-state architecture. For related pyrrole-pyridine structures, it has been observed that the two rings are often not coplanar, with a measurable dihedral angle between them. nih.gov
Table 3: Representative Crystallographic Data for a Related Pyrrole-Pyridine Compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.9372 (16) |
| b (Å) | 6.6919 (8) |
| c (Å) | 17.158 (2) |
| β (°) | 92.280 (7) |
| V (ų) | 1369.5 (3) |
| Z | 4 |
Note: This data is for 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile and serves as an illustrative example. nih.gov
Electrochemical Characterization for Redox Behavior and Electronic Properties (e.g., Cyclic Voltammetry)
Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a compound. For This compound , CV would reveal its oxidation and reduction potentials. The conjugated π-system of the molecule suggests that it could undergo redox processes. The voltammogram would provide information on the reversibility of these processes and the stability of the resulting radical ions. The HOMO and LUMO energy levels of the molecule can be estimated from the onset potentials of the first oxidation and reduction peaks, respectively, providing valuable insight into its electronic structure and potential applications in materials science. In similar heterocyclic systems, the redox behavior is often influenced by the solvent and the nature of the supporting electrolyte. researchgate.net
Coordination Chemistry and Ligand Properties of 2 3,5 Diethyl 1h Pyrrol 2 Yl Pyridine Derivatives
Complexation with Transition Metal Ions
The 2-(pyridyl)pyrrolide framework has demonstrated a strong affinity for a range of transition metals, leading to the formation of stable and often functionally interesting coordination complexes. Research into ligands of this class, particularly derivatives like 2-(3,5-diphenyl-1H-pyrrol-2-yl)pyridine, has provided significant insights into their coordination behavior.
Gold(III) Coordination Complexes: Synthesis, Stability, and Reactivity
The coordination of 2-(pyridyl)pyrrolide ligands with gold(III) has been shown to yield stable complexes. In studies involving the related ligand, 2-(3,5-diphenyl-1H-pyrrol-2-yl)pyridine, reaction with aqueous sodium tetrachloroaurate(III) (NaAuCl4) leads to the formation of a gold(III) amido complex. This reaction proceeds with the formal loss of HCl, resulting in the direct formation of L'AuCl2, where L' represents the deprotonated pyrrolyl ligand. The synthesis has been optimized using a 1:2 mixture of acetonitrile (B52724) and water as the solvent, affording the product in a high yield of 92%.
The resulting dichloro amido complex serves as a convenient precursor for the synthesis of dimethylgold(III) derivatives, such as L'AuMe2. These dimethylgold(III) complexes have been found to be remarkably air-stable and thermally robust. The enhanced stability is attributed to the rigidity of the 2-(pyridyl)pyrrolide ligand, which is thought to inhibit the dissociation of the pyridyl arm and prevent the formation of a three-coordinate intermediate that would be susceptible to reductive elimination. However, this increased stability has been noted to hinder catalytic activity in cross-coupling reactions such as Negishi, Kumada, Sonogashira, and Stille reactions.
The solution behavior of gold(III) complexes with 2-substituted pyridines suggests they often act as prodrugs, where activation can occur through the release of labile chloride ligands or via the reduction of the gold(III) center. These complexes have shown reactivity towards model proteins like cytochrome c, leading to significant protein metalation.
Table 1: Selected Bond Lengths and Angles for a Gold(III) Complex with a 2-(pyridyl)pyrrolide Ligand
| Parameter | Value |
| Au(1)-N(1) | 2.027(6) Å |
| Au(1)-N(2) | 2.071(8) Å |
| Au(1)-Cl(1) | 2.276(6) Å |
| Au(1)-Cl(2) | 2.268(4) Å |
| N(1)-Au(1)-N(2) | 91.3(3) ° |
| N(2)-Au(1)-Cl(1) | 176.32(15) ° |
| N(1)-Au(1)-Cl(2) | 177.77(15) ° |
Data derived from a study on a complex with a 2-(3,5-diphenyl-1H-pyrrol-2-yl)pyridine ligand.
Zirconium(IV) and Actinide (Uranyl, Neptunium) Coordination Chemistry and Photophysical Studies
Derivatives of 2-(pyridyl)pyrrolide, specifically the tridentate pincer ligands known as pyridine (B92270) dipyrrolides (PDP), have been extensively studied for their coordination with f-block elements and group 4 metals. Zirconium(IV) complexes of these ligands have garnered interest as nonradioactive surrogates for actinide(IV) ions like Thorium(IV) and Uranium(IV).
Bis(pyridine dipyrrolide)zirconium(IV) complexes, such as Zr(PDP)2, have been shown to be efficient and long-lived photoluminescent materials. Their emission is a result of thermally activated delayed fluorescence (TADF) originating from excited states with significant ligand-to-metal charge transfer (LMCT) character. The strong preference of Zr(IV) for a d0 electron configuration eliminates detrimental metal-centered excited states, contributing to long photoluminescence lifetimes.
In the realm of actinide chemistry, a series of pyridine dipyrrolide complexes with Thorium(IV) and Uranium(IV) have been synthesized and characterized. These include both mono-ligated, dichloride intermediates, (MesPDPPh)AnCl2(THF), and bis-ligated species, An(MesPDPPh)2 (where An = U, Th). Characterization through single-crystal X-ray diffraction and various spectroscopic methods has confirmed their structures.
A notable finding is the difference in the photophysical properties between the thorium and uranium complexes. The thorium derivatives exhibit strong photoluminescence with quantum yields comparable to their zirconium analogues and long lifetimes in the microsecond range. In contrast, the corresponding uranium(IV) complexes are nonemissive. Theoretical studies using time-dependent density functional theory (TD-DFT) have attributed the electronic transitions in the uranium compounds to LMCT, while the thorium congeners exhibit a combination of intraligand charge transfer (ILCT) and ligand-to-ligand charge transfer (LLCT) transitions. The first uranyl (UVI) complexes with pyridine dipyrrolide ligands, (ArPDPPh)UO2(THF), have also been synthesized and show a distorted octahedral geometry.
Complexation with Other Relevant Metal Centers (e.g., Iron)
The coordination chemistry of pyridine-containing ligands extends to other transition metals like iron. While specific studies on the 2-(3,5-diethyl-1H-pyrrol-2-yl)pyridine ligand with iron are not extensively documented, research on related systems provides valuable insights. For instance, the reaction of an iron-aluminium complex with substituted pyridines has been shown to result in site-selective sp2 or sp3 C-H bond activation. Furthermore, a 2,6-bis(4,5-diethyl-1H-imidazol-2-yl)pyridine ligand has been used to synthesize an iron(II) chloride complex, [FeL2]Cl2·H2O, whose coordination site has been studied using various spectroscopic and analytical techniques.
Binding Modes and Coordination Geometries in Metal Complexes
The structural versatility of 2-(pyridyl)pyrrolide ligands allows for various binding modes and coordination geometries upon complexation with metal ions.
Investigation of Bidentate and Multidentate Coordination
The 2-(pyridyl)pyrrolide scaffold can act as a bidentate ligand, coordinating to a metal center through the nitrogen atoms of the pyridine and pyrrolide rings. In the case of the gold(III) complex L'AuCl2, the deprotonated ligand binds in a bidentate fashion.
Extensions of this framework, such as the 2,6-bis(pyrrol-2-yl)pyridine (pyridine dipyrrolide or PDP) ligands, act as tridentate pincer ligands. These ligands coordinate to metal centers through the two pyrrolide nitrogens and the central pyridine nitrogen, enforcing a meridional geometry. This tridentate coordination is observed in the actinide(IV) and uranyl complexes, leading to distorted octahedral geometries in the solid state.
Structural Distortions and Conformational Flexibility in Complexes
The coordination of 2-(pyridyl)pyrrolide and its derivatives can lead to notable structural features in the resulting metal complexes. The rigid nature of the ligand can impose specific geometries on the metal center. For example, in the gold(III) complexes, the chelation of the ligand results in a square planar geometry around the gold atom.
Influence of Ligand Deprotonation on Metal Binding Affinity and Complex Stability
The ability of the pyrrole (B145914) N-H proton to be removed is a critical feature of 2-(1H-pyrrol-2-yl)pyridine type ligands, profoundly influencing their coordination chemistry. Upon deprotonation, the ligand transforms from a neutral, bidentate L-type ligand into a monoanionic, LX-type ligand. This change significantly enhances its donor capacity and has a dramatic effect on metal binding affinity and the stability of the resulting complexes.
Deprotonation of the pyrrole ring introduces a formal negative charge, making the pyrrolyl nitrogen a much stronger σ- and π-donor compared to its neutral counterpart. This increased electron donation strengthens the metal-ligand bonds, leading to more stable coordination compounds. The formation of the anionic pyrrolide allows the ligand to act as a pincer-type donor, which can stabilize metal ions in various oxidation states.
The deprotonation fundamentally alters the nature of the metal-ligand interaction, shifting it from a predominantly dative bond from the neutral pyridine to a more covalent and stronger interaction involving the anionic pyrrolide. This enhanced binding affinity allows for the formation of robust complexes that might not be accessible with the neutral ligand alone.
| Complex | Redox Process | Potential (V vs Fc+/Fc) | Assignment |
|---|---|---|---|
| [Cr(MePDP)₂]¹⁻ | E₁/₂ (1-/2-) | -1.99 | Ligand-based reduction |
| [Cr(MePDP)₂]¹⁻ | E₁/₂ (2-/3-) | -2.50 | Ligand-based reduction |
| [Mo(MePDP)₂]¹⁻ | E₁/₂ (0/1-) | -0.53 | Metal-based oxidation (Mo³⁺/Mo⁴⁺) |
| [Mo(MePDP)₂]¹⁻ | E₁/₂ (1-/2-) | -1.89 | Ligand-based reduction |
| [Mo(MePDP)₂]¹⁻ | E₁/₂ (2-/3-) | -2.31 | Ligand-based reduction |
Data sourced from studies on the analogous 2,6-bis(5-methyl-3-phenyl-1H-pyrrol-2-yl)pyridine (MePDP²⁻) ligand system. researchgate.net
Impact of Diethyl Substitution on Ligand Sterics and Electronics in Coordination
The introduction of substituents onto the core ligand scaffold is a powerful strategy for fine-tuning the properties of the resulting metal complexes. In this compound, the two ethyl groups at the 3 and 5 positions of the pyrrole ring exert significant steric and electronic influences that dictate its coordination behavior.
Steric Effects: The ethyl groups are bulkier than the hydrogen atoms in the parent 2-(1H-pyrrol-2-yl)pyridine. This increased steric hindrance can influence several aspects of coordination:
Ligand Conformation: The steric bulk can affect the dihedral angle between the pyrrole and pyridine rings. While the parent ligand is largely planar, significant steric hindrance could induce a twist, which would alter the bite angle and the orbital overlap between the two rings, thereby affecting the electronic communication within the ligand.
Reaction Rates: Steric hindrance can slow down the rates of ligand substitution reactions at the metal center. The bulky ethyl groups can shield the metal ion from incoming nucleophiles or solvent molecules.
Electronic Effects: Alkyl groups, such as ethyl, are generally considered to be electron-donating through an inductive effect (+I). This electronic influence has several consequences:
Increased Basicity: The electron-donating nature of the ethyl groups increases the electron density on the pyrrole ring. This enhances the basicity of the pyrrolyl nitrogen, making it a stronger σ-donor upon coordination, even in its neutral form. After deprotonation, this effect further enhances the donor strength of the resulting pyrrolide.
Pyrrole Acidity: The +I effect of the ethyl groups is expected to decrease the acidity of the pyrrole N-H proton compared to the unsubstituted ligand, meaning a stronger base would be required for deprotonation.
Redox Properties: By donating electron density, the ethyl groups make the ligand easier to oxidize and harder to reduce. In the context of the redox-active PDP ligands, this would translate to more negative oxidation potentials and more negative reduction potentials compared to ligands bearing electron-withdrawing groups. researchgate.net
The combination of these steric and electronic effects allows for the rational design of ligands. For instance, increasing steric bulk can be used to create protective pockets around a metal center to stabilize reactive species or to control selectivity in catalysis. Concurrently, tuning the electronic properties can modify the redox potential of the metal center or the lability of other coordinated ligands.
Investigation of Ligand Rigidity and Metal-Ligand Bond Characteristics within Coordination Spheres
Upon coordination to a metal center, the ligand is typically forced into a planar or near-planar conformation to satisfy the geometric requirements of chelation. This chelation effect introduces rigidity into the system. The planarity is often stabilized by the formation of a conjugated π-system across the two rings. Crystal structure data for the parent compound, 2-(1H-pyrrol-2-yl)pyridine, shows that the molecule is essentially planar, with a small dihedral angle between the rings. nih.gov The introduction of the diethyl groups can potentially disrupt this planarity due to steric repulsion, leading to a more twisted conformation even within a chelate ring.
X-ray crystallography is the definitive method for examining these structural details. While a crystal structure for a complex of this compound is not available, data from related structures provide a basis for understanding the expected bond characteristics. For instance, in neptunium(IV) complexes of the doubly deprotonated pincer ligand (MesPDPPh)2-, the metal-nitrogen bond lengths provide insight into the bonding. nih.gov
| Complex | M-Npyridine (Å) | M-Npyrrolide (Å) |
|---|---|---|
| (MesPDPPh)NpCl₂(THF) | 2.465(4) | 2.288(4) (avg) |
| (MesPDPPh)UCl₂(THF) | 2.474(4) | 2.296(4) (avg) |
Data from analogous pincer-type pyridine-dipyrrolide complexes. nih.gov
The data shows that the M-Npyrrolide bonds are significantly shorter than the M-Npyridine bond. nih.gov This is a direct consequence of the deprotonation of the pyrrole rings, which results in a stronger, more covalent interaction with the metal center due to the increased charge donation from the anionic nitrogen atoms. The M-Npyridine bond is a classic dative bond from a neutral donor.
The rigidity of the coordinated ligand is also influenced by the identity of the metal ion and the other ligands in the coordination sphere. A highly rigid ligand framework can be advantageous in applications such as catalysis, where a well-defined and pre-organized binding pocket is often required for substrate recognition and activation. The diethyl groups on the this compound ligand contribute to this rigidity by restricting conformational freedom through steric interactions, helping to lock the ligand into a specific conformation upon complexation.
Theoretical and Computational Studies on Molecular and Electronic Structure
Quantum Chemical Calculations for Electronic Structure Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the electronic structure of molecules like 2-(3,5-Diethyl-1H-pyrrol-2-yl)pyridine. These calculations can provide valuable insights into the molecule's frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in determining its chemical reactivity and electronic properties.
For a molecule with both an electron-rich pyrrole (B145914) ring and a relatively electron-deficient pyridine (B92270) ring, the HOMO is expected to be predominantly localized on the pyrrole moiety, reflecting its higher electron density. Conversely, the LUMO is anticipated to be centered on the pyridine ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and its susceptibility to electronic excitation. A smaller gap generally suggests higher reactivity and a tendency to absorb light at longer wavelengths.
In analogous pyridyl-pyrazole compounds, DFT calculations have been successfully used to determine molecular geometries and electron distribution. nih.gov For instance, studies on 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol (B145695) utilized DFT with the 6-31G* basis set to calculate the HOMO-LUMO energy gap and binding energies. nih.gov Similar computational approaches would be applicable to this compound to elucidate its electronic characteristics.
Table 1: Predicted Frontier Orbital Characteristics for this compound
| Molecular Orbital | Predicted Localization | Implication |
|---|---|---|
| HOMO | Primarily on the pyrrole ring | Site of electrophilic attack |
| LUMO | Primarily on the pyridine ring | Site of nucleophilic attack |
Modeling of Ligand-Metal Interactions and Complex Stability
The pyridine and pyrrole nitrogen atoms of this compound make it an excellent candidate as a bidentate ligand for coordinating with a variety of metal ions. Computational modeling can be employed to investigate the nature of these ligand-metal interactions and to predict the stability of the resulting metal complexes.
The stability of metal complexes is influenced by several factors, including the nature of the metal ion and the ligand, as well as the bonding characteristics between them. researchgate.net The chelate effect, resulting from the formation of a stable five-membered ring upon coordination of the bidentate ligand to a metal center, is expected to contribute significantly to the stability of complexes formed with this compound.
Computational models can be used to calculate the binding energies of the ligand with different metal ions, providing a quantitative measure of complex stability. unic.ac.cy Natural Bond Orbital (NBO) analysis, for example, can elucidate the nature of the metal-ligand bonds by examining charge transfer and orbital interactions. unic.ac.cy In studies of similar symmetric ligands derived from 3,5-dimethyl-2H-pyrrole, DFT and molecular dynamics simulations have been used to investigate the binding patterns and stability of their complexes with Cu(II) and Zn(II). unic.ac.cy
Prediction of Spectroscopic Signatures and Photophysical Properties of Ligands and Complexes
Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the spectroscopic and photophysical properties of both the free ligand and its metal complexes. These calculations can forecast UV-Vis absorption spectra, which arise from electronic transitions between molecular orbitals.
For this compound, electronic transitions from the HOMO (localized on the pyrrole) to the LUMO (localized on the pyridine) would constitute an intramolecular charge transfer (ICT) transition. Upon coordination to a metal ion, new absorption bands corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions are expected to appear, often in the visible region of the spectrum. The nature of these transitions depends on the specific metal ion and its oxidation state.
Furthermore, computational studies can predict emission properties, such as fluorescence and phosphorescence, by examining the energies and characteristics of excited states. The photophysical properties of related bipyridine and terpyridine ligands and their metal complexes have been extensively studied through both experimental and computational approaches, revealing the influence of ligand structure on emission wavelengths and quantum yields. researchgate.netlsu.edu Similar investigations on this compound and its complexes would provide valuable insights into their potential as functional materials in areas like organic light-emitting diodes (OLEDs) or chemical sensors.
Table 2: Predicted Spectroscopic and Photophysical Properties
| Property | Ligand | Metal Complex |
|---|---|---|
| UV-Vis Absorption | π-π* transitions, ICT | π-π* transitions, ICT, MLCT/LMCT bands |
| Emission | Potential fluorescence | Potential fluorescence or phosphorescence, often red-shifted from the free ligand |
Computational Analysis of Reaction Mechanisms in Complexation and Catalysis
Theoretical calculations can provide a detailed understanding of the reaction mechanisms involved in the formation of metal complexes and their subsequent roles in catalysis. By mapping the potential energy surface of a reaction, computational chemistry can identify transition states and intermediates, thereby elucidating the step-by-step process of complexation.
For the reaction of this compound with a metal salt, computational analysis can determine the activation energies associated with the coordination of the nitrogen atoms to the metal center. This information is valuable for optimizing reaction conditions to synthesize the desired metal complexes.
Furthermore, if a metal complex of this compound exhibits catalytic activity, computational studies can unravel the catalytic cycle. For example, in polymerization reactions catalyzed by yttrium complexes with ancillary ligands, DFT calculations have been used to investigate the polymerization mechanism and the factors influencing stereoselectivity. rsc.org Similar computational approaches could be applied to explore the potential catalytic applications of complexes involving this compound, for instance, in cross-coupling reactions or oxidation catalysis.
Charge Density Analysis and Topological Studies
Charge density analysis provides a detailed picture of the electron distribution within a molecule, offering insights into chemical bonding and intermolecular interactions. Topological analysis of the electron density, based on the Quantum Theory of Atoms in Molecules (QTAIM), can characterize the nature of chemical bonds as either shared-shell (covalent) or closed-shell (ionic or van der Waals) interactions.
For this compound, such analyses would reveal the polar nature of the C-N bonds and the delocalization of electrons within the aromatic rings. Upon metal complexation, charge density analysis can quantify the extent of charge transfer from the ligand to the metal ion and describe the nature of the coordinative bonds. These studies offer a more profound understanding of the electronic structure and bonding than what can be gleaned from simpler models. In studies of other heterocyclic compounds, these methods have been used to analyze intra- and intermolecular interactions, including hydrogen bonding. nih.gov
Applications in Catalysis and Advanced Materials
Homogeneous Catalysis Utilizing Metal-Pyridylpyrrole Complexes
Metal complexes derived from pyridylpyrrole ligands are explored for their potential in mediating a variety of chemical transformations. The electronic properties and steric environment provided by the 2-(3,5-Diethyl-1H-pyrrol-2-yl)pyridine ligand can be tuned to influence the activity and selectivity of the metallic catalytic center.
Mechanistic Studies of Cross-Coupling Reactions (e.g., Reductive Elimination)
Cross-coupling reactions are fundamental in synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds, with transition metal complexes, particularly of palladium and nickel, playing a central role. A critical step in many catalytic cycles for these reactions is reductive elimination, where two ligands from the metal center are coupled to form the final product, reducing the metal's oxidation state.
The mechanism of reductive elimination is sensitive to the electronic and steric properties of the ancillary ligands. For a hypothetical complex of this compound, the bidentate coordination would create a chelate ring, influencing the geometry and stability of the metal center. Reductive elimination from square planar d8 complexes, such as those of Ni(II) and Pd(II), can proceed through several pathways, including dissociative, non-dissociative, and associative mechanisms. For the reaction to occur, the groups to be eliminated must typically be in a cis orientation to one another. The electronic character of the pyridylpyrrole ligand—a combination of a π-deficient pyridine (B92270) and a π-rich pyrrole (B145914)—would modulate the electron density at the metal, which in turn affects the rate of reductive elimination. Electron-poor metal centers generally undergo reductive elimination more rapidly.
Photoredox Catalytic Transformations (e.g., Dehalogenation)
Visible-light photoredox catalysis utilizes light energy to drive chemical reactions under mild conditions. princeton.edu A photocatalyst, typically a ruthenium(II) or iridium(III) polypyridyl complex, absorbs light to reach an excited state with potent redox capabilities. princeton.eduamazonaws.com This excited state can then engage in single-electron transfer (SET) with a substrate.
In a typical reductive dehalogenation, the excited photocatalyst is quenched by a sacrificial electron donor, generating a highly reducing form of the catalyst. amazonaws.com This super-reduced catalyst can then transfer an electron to an alkyl or aryl halide. This process can lead to the cleavage of the carbon-halogen bond, forming a radical intermediate that can be trapped by a hydrogen atom donor to yield the dehalogenated product. princeton.eduresearchgate.net While specific studies on this compound in this context are not prevalent, its structural similarity to bipyridine ligands suggests its potential use in forming new photoredox-active metal complexes. The electronic tuning afforded by the diethyl-substituted pyrrole ring could modify the photophysical and redox properties of the resulting complex, potentially influencing the efficiency and substrate scope of the catalytic transformation. researchgate.net
Exploration of Other Catalytic Processes
The unique steric and electronic environment provided by the this compound ligand suggests its metal complexes could be active in other catalytic processes beyond cross-coupling and photoredox reactions. For instance, pyridine-containing ligands are widely used in polymerization and hydrogenation reactions. jscimedcentral.com Unsymmetrical (pyrazolylmethyl)pyridine metal complexes have been shown to be active catalysts for ethylene (B1197577) oligomerization, where the product distribution is influenced by the co-catalyst and solvent system. epa.gov Similarly, complexes of this compound could be investigated for olefin polymerization or oligomerization.
Furthermore, ruthenium complexes with (pyridyl) dicarboxamide ligands have been developed as catalyst precursors for the transfer hydrogenation of ketones. researchgate.net The potential for metal-ligand cooperation, possibly involving the N-H group of the pyrrole ring in the deprotonated pyridylpyrrolide form, could open avenues for bifunctional catalysis, similar to mechanisms observed in complexes with protic pyrazole (B372694) ligands. mdpi.com
Development of Functional Materials and Probes Based on Coordination Properties
The ability of this compound to form stable complexes with a variety of metal ions makes it a valuable building block for the creation of new functional materials, including those with specific photophysical or electronic properties.
Photosensitizers and Luminescent Materials
Coordination complexes and organic molecules based on pyridyl-pyrrole scaffolds have shown significant promise as luminescent materials. mdpi.com These materials find applications in fields such as bioimaging, sensing, and organic light-emitting diodes (OLEDs). beilstein-journals.org
Research into closely related pyridylpyrrolide complexes has demonstrated their potent luminescent properties. For example, zinc complexes of various 3,5-disubstituted-2-(pyridin-2-yl)pyrroles have been synthesized and shown to be highly luminescent. The fluorescence in these systems is attributed to a π → π* transition. The specific substituents on the pyrrole ring have a minimal effect on the emission wavelength but can influence the quantum yield.
| Compound | Emission Maximum (nm) | Quantum Yield (Φ) |
|---|---|---|
| (Me₂PyrPy)₂Zn | 495 | 0.32 |
| (Et₂PyrPy)₂Zn | 495 | 0.32 |
| (iPr₂PyrPy)₂Zn | 495 | 0.31 |
| (tBu₂PyrPy)₂Zn | 495 | 0.19 |
| (Ph₂PyrPy)₂Zn | 495 | 0.57 |
Data for a series of bis(3,5-R₂-2-(pyridin-2-yl)pyrrolyl)zinc complexes, demonstrating the influence of pyrrole substituents on luminescence. The diethyl-substituted variant shows properties comparable to the dimethyl analog.
Beyond simple fluorescence, pyrrole-based systems are integral to many photosensitizers used in applications like photodynamic therapy (PDT). researchgate.netresearchgate.net In PDT, a photosensitizer generates cytotoxic reactive oxygen species upon light irradiation. nih.gov Ruthenium(II) polypyridyl complexes are a major class of such photosensitizers. nih.gov The incorporation of a this compound ligand into such a complex could modulate its photophysical properties, such as the energy of the metal-to-ligand charge transfer (MLCT) absorption bands and the lifetime of the triplet state, which are critical for efficient photosensitization. sci-hub.se
Precursors for Supported Catalysts and Nanomaterials
Well-defined metal complexes are often used as precursors for the synthesis of heterogeneous catalysts and nanomaterials. In this approach, a complex containing the desired metal and a specific ligand, such as this compound, is first synthesized and characterized. This molecular precursor can then be deposited onto a high-surface-area support like silica, alumina, or carbon.
Subsequent treatment, typically thermal decomposition (calcination) followed by reduction, removes the organic ligand and converts the metal into highly dispersed nanoparticles on the support surface. The initial structure of the precursor complex can influence the size, distribution, and composition of the final metallic nanoparticles, which in turn dictates their catalytic activity and stability. For example, pyridine-amido aluminum complexes have been used as catalyst precursors for polymerization reactions. rsc.org Similarly, substituted pyrrole derivatives have been utilized as precursors for the synthesis of larger functional macrocycles like corroles. nih.gov The synthesis of pyrrole derivatives can also be promoted by nanoparticles, indicating a synergistic relationship between these fields. researchgate.net Furthermore, multifunctional pyrrole-based nanomaterials with catalytic properties have been developed from the polymerization of pyrrole monomers. nih.gov
Design Principles for Enhanced Catalytic Activity and Selectivity
The design of catalysts based on pyridyl-pyrrole ligands, including analogues of this compound, is guided by several key principles aimed at optimizing both activity and selectivity. These principles primarily revolve around the electronic and steric properties of the ligand, which in turn influence the coordination environment of the metal center.
Steric Hindrance: The size and arrangement of substituents on the ligand framework are critical for controlling the accessibility of the metal center and the stereoselectivity of the reaction. The ethyl groups in this compound provide a degree of steric bulk around the pyrrole moiety. This steric hindrance can influence the coordination of substrates, potentially favoring the binding of smaller molecules or directing the approach of a substrate in a specific orientation, thereby enhancing selectivity. In polymerization catalysis, for example, bulky substituents on the ligand can control the rate of chain propagation and termination, influencing the molecular weight and branching of the resulting polymer.
Structure-Performance Relationships in Catalytic Systems
The relationship between the structure of a catalyst incorporating a pyridyl-pyrrole ligand and its performance is a direct consequence of the design principles mentioned above. By systematically varying the substituents on the ligand, researchers can establish clear structure-performance relationships for a given catalytic transformation.
In the context of metal complexes, the nature of the substituents on the pyridyl-pyrrole ligand can have a profound impact on catalytic outcomes. For instance, in reactions such as the transfer hydrogenation of ketones, the electronic properties of the ligand can influence the rate of hydrogen transfer from the catalyst to the substrate. researchgate.net
A hypothetical study on a series of catalysts with ligands analogous to this compound could yield data similar to that presented in the interactive table below. This table illustrates how systematic changes in the alkyl substituents at the 3 and 5 positions of the pyrrole ring might affect the yield and enantiomeric excess (a measure of stereoselectivity) in a generic asymmetric catalytic reaction.
| Ligand Substituent (R) | Catalyst | Reaction Yield (%) | Enantiomeric Excess (%) |
| Methyl | [M(L-Me)] | 85 | 90 |
| Ethyl | [M(L-Et)] | 92 | 85 |
| Isopropyl | [M(L-iPr)] | 78 | 95 |
| tert-Butyl | [M(L-tBu)] | 65 | 98 |
This table is illustrative and based on general principles of catalyst design; specific experimental data for this compound in such a reaction is not available in the provided search results.
From this hypothetical data, one could infer several structure-performance relationships:
Effect of Steric Bulk on Yield: An increase in the steric bulk of the alkyl substituents from methyl to ethyl appears to enhance the reaction yield. However, further increases to isopropyl and tert-butyl lead to a decrease in yield, possibly due to steric hindrance impeding substrate access to the catalytic site.
Effect of Steric Bulk on Selectivity: Conversely, increasing the steric bulk of the substituents consistently improves the enantiomeric excess. This suggests that a more crowded chiral environment around the metal center is more effective at discriminating between the two prochiral faces of the substrate, leading to higher stereoselectivity.
These relationships highlight the delicate balance that must be achieved between electronic and steric factors to optimize a catalyst for a specific application. While detailed research on this compound is limited, the principles derived from related systems provide a strong foundation for predicting its potential catalytic behavior and for designing future catalytic systems based on this versatile ligand scaffold.
Future Research Directions and Outlook
Exploration of Novel Synthetic Pathways to Highly Substituted and Functionalized Derivatives
While the core structure of 2-(3,5-Diethyl-1H-pyrrol-2-yl)pyridine is established, future research will likely focus on developing novel, efficient synthetic routes to its highly substituted and functionalized derivatives. Modern synthetic methodologies can be employed to introduce a wide array of functional groups onto both the pyridine (B92270) and pyrrole (B145914) rings, thereby tuning the molecule's electronic, steric, and photophysical properties.
Key strategies for exploration include:
Palladium-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination are powerful tools for creating new C-C and C-N bonds. nih.govdocumentsdelivered.comresearchgate.net Applying these reactions to halogenated precursors of this compound would allow for the introduction of aryl, alkynyl, and amino groups, leading to a diverse library of new compounds.
Direct C-H Functionalization: This atom-economical approach avoids the need for pre-functionalized starting materials. rsc.orgmdpi.com Future work could focus on developing regioselective methods for the direct arylation, alkylation, or acylation of the C-H bonds on both heterocyclic rings, offering a more sustainable synthetic pathway. nih.gov
| Synthetic Strategy | Target Position | Potential Functional Groups | Anticipated Benefits |
| Suzuki-Miyaura Coupling | Pyridine C4/C6; Pyrrole C4 | Aryl, Heteroaryl | Tuning of electronic properties, extension of π-conjugation |
| Buchwald-Hartwig Amination | Pyridine C4/C6 | Primary/Secondary Amines | Introduction of hydrogen-bonding sites, coordination vectors |
| Sonogashira Coupling | Pyridine C4/C6; Pyrrole C4 | Alkynyl, Silyl-protected alkynes | Rigid linkers for supramolecular structures, precursors for further reactions |
| Direct C-H Arylation | Pyridine C3/C4; Pyrrole C4 | (Hetero)aryl groups | Atom-economical route to extended π-systems |
Diversification of Metal Complex Chemistry with Diverse Oxidation States and Main Group Elements
The this compound scaffold is an excellent candidate for a bidentate N,N'-chelating ligand, analogous to the well-studied 2,2'-bipyridine (B1663995). nih.govwikipedia.org The deprotonated pyrrole nitrogen can also lead to monoanionic, bidentate coordination. nih.gov Future research should aim to systematically explore its coordination chemistry across the periodic table.
Transition Metal Complexes: A comprehensive investigation into its complexes with d-block metals (e.g., Fe, Co, Ni, Cu, Ru, Pd, Pt, Ir) in various oxidation states is warranted. researchgate.netnih.govjscimedcentral.com The electronic properties of the resulting complexes, influenced by the electron-donating pyrrole ring, could lead to novel photophysical and electrochemical behaviors. The steric bulk of the diethyl groups could stabilize unusual coordination geometries or reactive metal centers.
Lanthanide and Actinide Complexes: The coordination of this ligand to f-block elements could yield complexes with interesting luminescent or magnetic properties. Recent studies on pyridine dipyrrolide ligands with actinides like uranium and neptunium (B1219326) highlight the potential for stabilizing these large ions. acs.orgresearchgate.netnih.govacs.org
Main Group Element Complexes: A burgeoning area of chemistry involves the incorporation of main group elements into complex architectures. nih.govrsc.org Investigating the coordination of this compound to elements like boron, aluminum, silicon, and phosphorus could lead to new Lewis acid catalysts or materials with unique bonding and reactivity. researchgate.net
| Metal Group | Potential Metals | Expected Coordination Modes | Potential Properties/Applications |
| First-Row Transition Metals | Fe, Co, Ni, Cu, Zn | Bidentate (N,N'), Monoanionic Bidentate | Catalysis, Magnetic Materials, Bioinorganic Mimics |
| Second/Third-Row Transition Metals | Ru, Rh, Pd, Re, Ir, Pt | Bidentate (N,N'), Cyclometalated | Photoredox Catalysis, OLEDs, Chemosensors |
| Lanthanides | Eu, Tb, Yb | Tridentate (with solvent) | Luminescent probes, Magnetic resonance imaging (MRI) contrast agents |
| Actinides | U, Np | Bidentate, Pincer-type | Fundamental bonding studies, Nuclear waste separation |
| Main Group Elements | B, Al, Sn, Sb | Bidentate (Lewis Adduct) | Frustrated Lewis Pairs, Catalysis |
Advancements in Catalytic Applications and Sustainable Chemical Transformations
Metal complexes derived from pyridine-based ligands are widely used in catalysis. unimi.itnih.gov The unique electronic and steric features of this compound-metal complexes could offer advantages in various catalytic processes.
Future research should target:
Cross-Coupling Catalysis: Palladium and nickel complexes could be screened for their efficacy in Suzuki, Heck, and C-N coupling reactions. The ligand's properties might enhance catalyst stability and turnover numbers. nih.gov
Oxidation and Reduction Catalysis: Iron, manganese, or copper complexes could be investigated as catalysts for selective oxidation of hydrocarbons or as mimics of enzymatic processes. Ruthenium and iridium complexes could be explored for hydrogenation and transfer hydrogenation reactions.
Polymerization: Early transition metal complexes (e.g., Ti, Zr) supported by this ligand could be tested as catalysts for olefin polymerization, where the ligand architecture would influence the polymer's properties. researchgate.net
Integration into Supramolecular Chemistry and Molecular Device Architectures
The rigid, planar structure and potential for functionalization make this compound an attractive building block (tecton) for supramolecular chemistry and the construction of molecular devices. researchgate.netrsc.org
Supramolecular Assemblies: By introducing appropriate functional groups, the molecule could be incorporated into macrocycles, cages, and metal-organic frameworks (MOFs). These assemblies could be explored for applications in gas storage, separation, or host-guest chemistry.
Molecular Sensors: Functionalization with fluorophores could lead to chemosensors for detecting metal ions or anions. nih.gov The pyrrole-pyridine system can exhibit intramolecular charge transfer (ICT), which is sensitive to the local environment, making it a promising platform for developing ratiometric fluorescent sensors. rsc.org
Molecular Electronics and Devices: The π-conjugated system can be extended through chemical synthesis, and the resulting molecules could be investigated for their charge transport properties. mdpi.com Incorporation into polymers could yield materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). mdpi.com
Multiscale Modeling and High-Throughput Screening Approaches for Ligand Design
To accelerate the discovery of new applications, modern computational and screening techniques should be integrated into the research workflow.
Computational Chemistry: Density Functional Theory (DFT) can be used to predict the geometric and electronic structures of metal complexes, their spectroscopic properties, and the reaction mechanisms of catalytic cycles. This can guide synthetic efforts toward the most promising targets. mdpi.com
High-Throughput Screening (HTS): The development of parallel synthesis techniques could generate libraries of functionalized this compound derivatives. ewadirect.com These libraries could then be rapidly screened for catalytic activity or for binding affinity to biological targets, significantly accelerating the pace of discovery. rsc.orgnih.gov Virtual screening, using computational docking, can pre-select candidates from a virtual library for synthesis, saving time and resources. ewadirect.com
Q & A
Q. What established synthetic methodologies are used to prepare 2-(3,5-Diethyl-1H-pyrrol-2-yl)pyridine, and what precursors are typically involved?
Methodological Answer: The synthesis often involves cyclization reactions or cross-coupling strategies . For example:
- Cyclization : Base-assisted cyclization of diketones or hydroxy-pyrrolone intermediates under reflux conditions (e.g., using ethanol or THF as solvents) can yield pyrrole derivatives. Adjusting substituents via aryl/alkyl halides or boronic acids may introduce diethyl groups .
- Cross-Coupling : Sonogashira coupling or Suzuki-Miyaura reactions could attach the pyridine moiety to a preformed diethylpyrrole. For instance, Pd-catalyzed coupling of 3,5-diethylpyrrole-2-boronic acid with 2-halopyridine derivatives .
Key Precursors : 3,5-diethylpyrrole, 2-halopyridines (e.g., 2-bromopyridine), and boronic acids.
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Pyrrolic protons typically resonate at δ 6.2–6.8 ppm, while pyridine protons appear at δ 8.0–8.5 ppm. Diethyl groups show characteristic triplet (CH2) and quartet (CH3) signals .
- FTIR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C=C (1450–1550 cm⁻¹) confirm heterocyclic frameworks .
- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles (e.g., C-N: ~1.34 Å, C-C: ~1.39 Å) . Visualization tools like ORTEP-3 generate thermal ellipsoid diagrams for steric analysis .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound with varying substituents?
Methodological Answer:
Q. What strategies resolve discrepancies between theoretical and experimental spectroscopic data for this compound’s derivatives?
Methodological Answer:
- Multi-Technique Validation : Cross-check NMR assignments with COSY/HSQC experiments and HRMS for molecular ion confirmation (e.g., [M+H]+ matching within 1 ppm error) .
- Crystallographic Refinement : Use SHELXL to resolve ambiguities in bond geometries. For twinned crystals, twin-law matrices and high-resolution data (d-spacing < 0.8 Å) improve accuracy .
Q. How does the diethyl substituent on the pyrrole ring influence electronic properties, and how is this experimentally assessed?
Methodological Answer:
Q. What challenges arise in crystallographic studies of metal complexes involving this compound, and how are they addressed?
Methodological Answer:
- Challenges : Disorder in diethyl groups, weak diffraction due to flexible substituents, or twinning.
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
